molecular formula C17H26O2 B12616747 Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate CAS No. 920266-24-6

Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate

Cat. No.: B12616747
CAS No.: 920266-24-6
M. Wt: 262.4 g/mol
InChI Key: KZYWAWJTJYJHCM-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate is an organic compound with a complex structure that includes multiple functional groups such as alkenes and alkynes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor with 3-methylbut-2-en-1-yl bromide, followed by esterification with methanol. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in THF for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-4-(3-methylbut-2-en-1-yl)dec-9-en-2-ynoate: Similar structure but different functional groups.

    3-Methylbut-2-en-1-yl acetate: Shares the 3-methylbut-2-en-1-yl group but has an acetate ester instead of a dec-9-en-2-ynoate group.

    4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Contains the 3-methylbut-2-en-1-yl group but is a diphosphate ester.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

920266-24-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

methyl 4-methyl-4-(3-methylbut-2-enyl)dec-9-en-2-ynoate

InChI

InChI=1S/C17H26O2/c1-6-7-8-9-12-17(4,13-10-15(2)3)14-11-16(18)19-5/h6,10H,1,7-9,12-13H2,2-5H3

InChI Key

KZYWAWJTJYJHCM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(CCCCC=C)C#CC(=O)OC)C

Origin of Product

United States

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